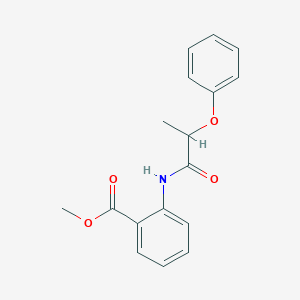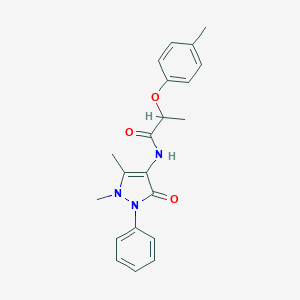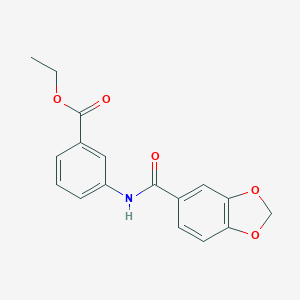
Ethyl 3-(1,3-benzodioxole-5-carbonylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1,3-benzodioxole-5-carbonylamino)benzoate is an organic compound with a complex structure that includes a benzodioxole ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,3-benzodioxole-5-carbonylamino)benzoate typically involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with ethyl 3-aminobenzoate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-benzodioxole-5-carbonylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 3-(1,3-benzodioxole-5-carbonylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(1,3-benzodioxole-5-carbonylamino)benzoate involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate
- 1-(1,3-Benzodioxol-5-yl)-2-butanamine
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
Ethyl 3-(1,3-benzodioxole-5-carbonylamino)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the benzodioxole ring and the benzoate ester makes it a versatile compound for various applications .
Properties
CAS No. |
349441-07-2 |
|---|---|
Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.3g/mol |
IUPAC Name |
ethyl 3-(1,3-benzodioxole-5-carbonylamino)benzoate |
InChI |
InChI=1S/C17H15NO5/c1-2-21-17(20)12-4-3-5-13(8-12)18-16(19)11-6-7-14-15(9-11)23-10-22-14/h3-9H,2,10H2,1H3,(H,18,19) |
InChI Key |
IAQBGUXRXJBWLQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
solubility |
2.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B473213.png)
![N-(4-chlorophenyl)-2-[(1-naphthylacetyl)amino]benzamide](/img/structure/B473267.png)

![N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B473311.png)

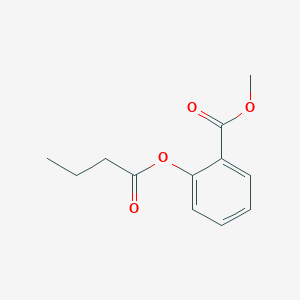
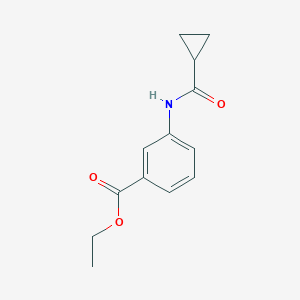
![N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B473486.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B473553.png)

